![molecular formula C22H25NO7S B13729731 N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide CAS No. 2826-75-7](/img/structure/B13729731.png)
N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is structurally related to colchicine, a well-known natural product with various biological activities .
Preparation Methods
The synthesis of N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide involves multiple steps, including the formation of the benzo[a]heptalen core and subsequent functionalization. The synthetic route typically starts with the preparation of the benzo[a]heptalen core through cyclization reactions. . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The trimethoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide involves its interaction with cellular targets such as tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to disruption of cell division and potential cell death. This mechanism is similar to that of colchicine, which is known to inhibit microtubule assembly .
Comparison with Similar Compounds
N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide can be compared with other similar compounds such as:
Colchicine: Both compounds share a similar benzo[a]heptalen core and exhibit similar biological activities.
Thiocolchicine: This compound has a similar structure but with a thiomethyl group instead of a methylsulfonyl group, leading to different biological properties.
Colchiceine: Another structurally related compound with hydroxyl and methoxy groups, used in similar biological studies.
Properties
CAS No. |
2826-75-7 |
|---|---|
Molecular Formula |
C22H25NO7S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H25NO7S/c1-12(24)23-16-8-6-13-10-18(28-2)21(29-3)22(30-4)20(13)14-7-9-19(31(5,26)27)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 |
InChI Key |
ONNFMPUFCCPFAO-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)S(=O)(=O)C)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)S(=O)(=O)C)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



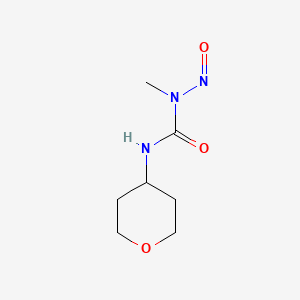
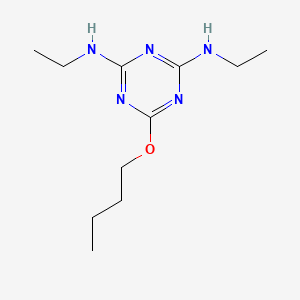
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonic acid](/img/structure/B13729672.png)
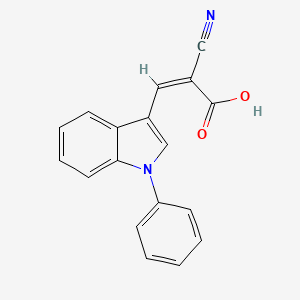
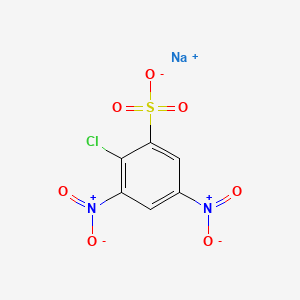
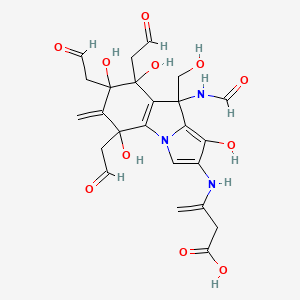
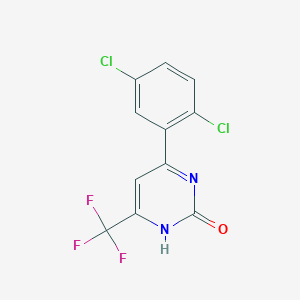





![3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B13729734.png)
